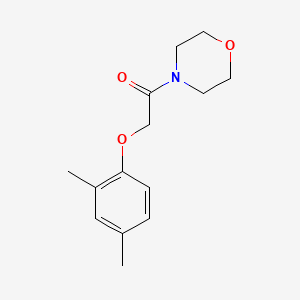![molecular formula C10H16N2O3 B6232119 ethyl (6S,8aS)-4-oxo-octahydropyrrolo[1,2-a]piperazine-6-carboxylate CAS No. 473923-54-5](/img/no-structure.png)
ethyl (6S,8aS)-4-oxo-octahydropyrrolo[1,2-a]piperazine-6-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (6S,8aS)-4-oxo-octahydropyrrolo[1,2-a]piperazine-6-carboxylate (EHPOC) is a synthetic compound that has been studied for its potential applications in a variety of scientific research areas. EHPOC has a unique molecular structure and a wide range of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
EHPOC has been used in a variety of scientific research applications. It has been studied for its potential as an anti-inflammatory agent, as well as its ability to inhibit the growth of cancer cells. It has also been used as a tool for studying the effects of oxidative stress on cells, as well as its ability to modulate the immune system.
Wirkmechanismus
EHPOC has been found to interact with a variety of proteins and enzymes, including cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB). These interactions are believed to be responsible for its anti-inflammatory and anti-cancer properties.
Biochemical and Physiological Effects
EHPOC has been found to have a variety of biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor alpha (TNF-α) and interleukin-6 (IL-6). It has also been found to reduce the growth of cancer cells by modulating the expression of cell cycle-related proteins. In addition, EHPOC has been found to modulate the immune system by suppressing the production of pro-inflammatory cytokines and increasing the production of anti-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
EHPOC has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is relatively non-toxic. It also has a wide range of biochemical and physiological effects, making it useful for studying a variety of biological processes. However, it is important to note that EHPOC is not approved for use in humans, and its effects in humans are not yet fully understood.
Zukünftige Richtungen
There are a number of potential future directions for the use of EHPOC in scientific research. It could be used to further study its anti-inflammatory and anti-cancer properties, as well as its ability to modulate the immune system. It could also be used to study its potential as an antioxidant, or its ability to modulate the expression of genes involved in the cell cycle. Additionally, it could be used to study its potential as a therapeutic agent for the treatment of various diseases.
Synthesemethoden
EHPOC can be synthesized by a process known as the oxyamination reaction. This process involves the reaction of an amine with an aldehyde in the presence of an oxidizing agent. The reaction is typically conducted in an inert atmosphere, such as nitrogen or argon, at a temperature of around 0 °C. After the reaction is complete, the product is purified by column chromatography or recrystallization.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for ethyl (6S,8aS)-4-oxo-octahydropyrrolo[1,2-a]piperazine-6-carboxylate involves the condensation of ethyl 4-oxo-octahydropyrrolo[1,2-a]piperazine-6-carboxylate with an appropriate aldehyde followed by reduction of the resulting imine.", "Starting Materials": [ "Ethyl 4-oxo-octahydropyrrolo[1,2-a]piperazine-6-carboxylate", "Aldehyde" ], "Reaction": [ "Condensation of ethyl 4-oxo-octahydropyrrolo[1,2-a]piperazine-6-carboxylate with an appropriate aldehyde in the presence of a catalyst such as p-toluenesulfonic acid or trifluoroacetic acid to form the corresponding imine.", "Reduction of the imine using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield ethyl (6S,8aS)-4-oxo-octahydropyrrolo[1,2-a]piperazine-6-carboxylate." ] } | |
CAS-Nummer |
473923-54-5 |
Molekularformel |
C10H16N2O3 |
Molekulargewicht |
212.2 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



